1-(4-甲基苄基)-N-(6-甲基吡啶-2-基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

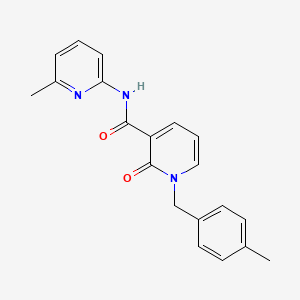

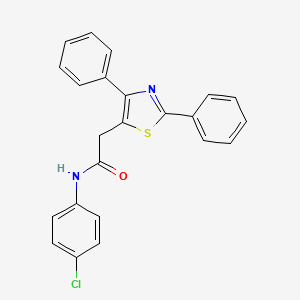

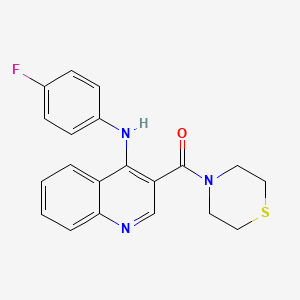

The compound 1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of the dihydropyridine class, which is known for its wide range of biological activities. The structure of this compound suggests that it may possess interesting chemical and pharmacological properties due to the presence of the dihydropyridine core and substituted aromatic rings.

Synthesis Analysis

The synthesis of related dihydropyridine derivatives is described in the first paper, where a diversity-oriented synthesis approach was used to create a library of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides . The process involved a five-step synthesis starting from dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate and primary amines, followed by transformations to introduce aryl groups via Suzuki-Miyaura arylation. Although the specific compound is not mentioned, the methodology could potentially be applied to synthesize it by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by a six-membered ring with two nitrogen atoms, which is essential for their biological activity. The presence of various substituents on the ring can significantly influence the compound's properties. In the second paper, the methylation of the pyridine moiety was explored to enhance analgesic properties, indicating that even small changes in the structure can lead to significant differences in biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dihydropyridine derivatives typically include amide bond formation, ester hydrolysis, and arylation reactions. The Suzuki-Miyaura coupling mentioned in the first paper is a pivotal step that allows the introduction of various aryl groups into the dihydropyridine core . This reaction is widely used in medicinal chemistry to create structural diversity and optimize biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, stability, and reactivity. The analgesic activity study in the second paper suggests that specific substitutions on the benzyl group can lead to increased biological activity, which may correlate with changes in the compound's physicochemical properties .

科学研究应用

合成和医药应用

化学合成和修饰: Ukrainets 等人 (2015) 的研究探索了化学修饰以增强 N-(苄基)-2-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺的生物学特性,重点是甲基化以改善镇痛特性。这项工作证明了结构修饰在优化生物活性的重要性 (Ukrainets, O. Gorokhova, L. V. Sydorenko, & S. Taran, 2015).

药代动力学研究: Monteagudo 等人 (2007) 利用 19F-NMR 光谱研究了强效 HIV 整合酶抑制剂的代谢和分布,突出了先进光谱技术在药物发现中支持候选药物进一步开发中的应用 (Monteagudo et al., 2007).

抗菌和抗病毒研究: Pace 等人 (2007) 对二羟基嘧啶-4-甲酰胺作为新型强效和选择性 HIV 整合酶抑制剂的研究展示了开发出对复制至关重要的病毒酶具有强效抑制作用的药物。这强调了该分子在针对艾滋病的化学治疗干预中的潜力 (Pace et al., 2007).

晶体学和分子结构

- 晶体和分子结构分析: Zugenmaier (2013) 详细介绍了相关化合物晶体和分子结构,强调了结构分析在理解化合物相互作用和稳定性中的重要性。此类研究对于设计具有靶向特性的药物至关重要 (Zugenmaier, 2013).

新型化合物的合成

药物化学中的新型合成: Youssef 等人 (2012) 讨论了使用微波辅助技术合成异噻唑并吡啶、吡啶并噻嗪和吡啶并噻氮平,证明了现代合成方法在创建具有潜在生物活性的化合物中的效率 (Youssef, Azab, & Youssef, 2012).

对映选择性合成: Calvez、Chiaroni 和 Langlois (1998) 关于从 (S)-甲基吡咯谷氨酸对映选择性合成 2,3-二取代哌啶的工作突出了为治疗用途创造手性化合物方面取得的进展。这表明该领域更广泛的努力是针对具有特定立体化学构型的化合物进行合成,以提高药物疗效 (Calvez, Chiaroni, & Langlois, 1998).

未来方向

The future research directions involving this compound could involve further exploration of its synthesis, properties, and potential applications. Given the importance of pyridine derivatives in various fields, there could be interest in developing new methods for their synthesis and in exploring their potential uses .

属性

IUPAC Name |

1-[(4-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-14-8-10-16(11-9-14)13-23-12-4-6-17(20(23)25)19(24)22-18-7-3-5-15(2)21-18/h3-12H,13H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTWLTTZHASCHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551305.png)

![3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2551306.png)

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)

![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)

![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)